molecular formula C16H24N2O2 B269206 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

Numéro de catalogue B269206
Poids moléculaire: 276.37 g/mol
Clé InChI: ZQDPBRXUJQZWMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone GLP-1. By inhibiting DPP-4, GLP-1 levels increase, leading to better blood sugar control.

Mécanisme D'action

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors work by inhibiting the enzyme N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, which is responsible for breaking down the hormone GLP-1. GLP-1 is released by the gut in response to food intake and stimulates insulin secretion from the pancreas. By inhibiting N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, GLP-1 levels increase, leading to better blood sugar control.
Biochemical and Physiological Effects:
N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several biochemical and physiological effects. They increase GLP-1 levels, which leads to increased insulin secretion and decreased glucagon secretion. This results in lower blood sugar levels and improved glucose tolerance. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to improve beta-cell function and reduce inflammation in the pancreas.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for diabetes research. However, one limitation is that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors may not be effective in all patients with diabetes, and their long-term safety and efficacy are still being studied.

Orientations Futures

There are several future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors. One area of interest is the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, researchers are investigating the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in combination with other medications, such as GLP-1 agonists and SGLT2 inhibitors, to improve glycemic control in patients with diabetes. Finally, researchers are studying the long-term safety and efficacy of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors, particularly in patients with cardiovascular disease.

Méthodes De Synthèse

The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide involves several steps. The starting material is 4-aminophenylacetic acid, which is first protected with a tert-butyloxycarbonyl (BOC) group. The BOC-protected compound is then reacted with 2,2-dimethylpropanoyl chloride to form the corresponding amide. The BOC group is then removed, and the resulting amine is coupled with 3-methylbutanoyl chloride to yield the final product.

Applications De Recherche Scientifique

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Several clinical trials have shown that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors are effective at improving glycemic control and reducing HbA1c levels in patients with type 2 diabetes. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for patients with diabetes.

Propriétés

Nom du produit

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

Formule moléculaire

C16H24N2O2

Poids moléculaire

276.37 g/mol

Nom IUPAC

N-[4-(2,2-dimethylpropanoylamino)phenyl]-3-methylbutanamide

InChI

InChI=1S/C16H24N2O2/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20)

Clé InChI

ZQDPBRXUJQZWMY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C

SMILES canonique

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.